3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol
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Overview
Description
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is an organic compound belonging to the class of catechols, which are characterized by the presence of two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol typically involves the reaction of benzene-1,2-diol with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The hydroxyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): A simpler compound with similar hydroxyl groups but without the diphenylphosphoryl moiety.
Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (benzene-1,4-diol): A para isomer of dihydroxybenzene.
Uniqueness
3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
922721-33-3 |
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Molecular Formula |
C19H17O3P |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(diphenylphosphorylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C19H17O3P/c20-18-13-7-8-15(19(18)21)14-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-13,20-21H,14H2 |
InChI Key |
RXOUJROYTHIWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=C(C(=CC=C2)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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